Pyruvic Acid

Description

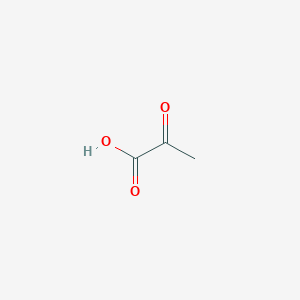

Structure

3D Structure

Properties

IUPAC Name |

2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Record name | pyruvic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyruvic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021650 | |

| Record name | Pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour | |

| Record name | Pyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.260-1.281 | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.29 [mmHg] | |

| Record name | Pyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-17-3 | |

| Record name | Pyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8558G7RUTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.8 °C | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Pyruvic Acid in Fueling the Citric Acid Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyruvic acid, the final product of glycolysis, stands at a critical metabolic crossroads, dictating the flow of carbon skeletons into the citric acid cycle (TCA cycle) for complete oxidation and energy production. Its conversion to acetyl-CoA, catalyzed by the multi-enzyme pyruvate dehydrogenase complex (PDC), is a key regulatory checkpoint in cellular metabolism. This irreversible reaction commits pyruvate to either energy production via the TCA cycle or fatty acid synthesis. The intricate regulation of the PDC, through both allosteric mechanisms and covalent modification, ensures that the rate of acetyl-CoA formation is tightly coupled to the cell's energetic status. Dysregulation of this crucial step is implicated in various metabolic diseases, including cancer and diabetes, making the PDC a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in the citric acid cycle, detailing the enzymatic machinery, regulatory networks, and experimental methodologies for its study.

The Pyruvate Dehydrogenase Complex: Gateway to the Citric Acid Cycle

The conversion of the three-carbon this compound to the two-carbon acetyl-CoA is an oxidative decarboxylation reaction that occurs within the mitochondrial matrix.[1][2] This reaction is catalyzed by the pyruvate dehydrogenase complex (PDC), a large, intricate assembly of three distinct enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[2][3] The overall reaction is as follows:

Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺ [4]

This reaction effectively links the cytosolic process of glycolysis with the mitochondrial TCA cycle.[2]

The Multi-Enzyme Machinery of the PDC

The PDC's structure facilitates the efficient channeling of substrates between the active sites of its component enzymes.

-

Pyruvate Dehydrogenase (E1): This enzyme, with its tightly bound cofactor thiamine pyrophosphate (TPP), catalyzes the decarboxylation of pyruvate, releasing the first molecule of carbon dioxide. The remaining hydroxyethyl group is covalently attached to TPP.[3][5]

-

Dihydrolipoyl Transacetylase (E2): The core of the PDC, E2, contains a lipoamide prosthetic group attached to a lysine residue, forming a long, flexible arm. This arm accepts the hydroxyethyl group from E1, oxidizing it to an acetyl group. The acetyl group is then transferred to coenzyme A (CoA) to form acetyl-CoA.[2][5]

-

Dihydrolipoyl Dehydrogenase (E3): To regenerate the oxidized form of the lipoamide arm on E2, E3, a flavoprotein containing FAD, catalyzes the transfer of electrons from the reduced lipoamide to NAD⁺, producing NADH.[3][5]

This intricate interplay of enzymes and cofactors ensures the seamless conversion of pyruvate to acetyl-CoA, priming it for entry into the citric acid cycle.

Regulation of the Pyruvate Dehydrogenase Complex

The activity of the PDC is meticulously controlled to match the cell's energy demands. This regulation occurs through two primary mechanisms: product inhibition and covalent modification.

Product Inhibition

The PDC is allosterically inhibited by its products, acetyl-CoA and NADH.[2] High ratios of acetyl-CoA to CoA and NADH to NAD⁺ signal a high energy state, leading to a decrease in PDC activity to prevent the unnecessary oxidation of pyruvate.[6]

Covalent Modification: The Kinase-Phosphatase Switch

In eukaryotes, the PDC is also regulated by reversible phosphorylation of the E1 subunit.[2] This is governed by the opposing actions of two dedicated enzymes:

-

Pyruvate Dehydrogenase Kinase (PDK): PDK phosphorylates and inactivates the E1 subunit. There are four known isoforms of PDK (PDK1-4) with tissue-specific expression and distinct regulatory properties.[7][8] High levels of ATP, acetyl-CoA, and NADH activate PDK, leading to the inactivation of the PDC.[3][8]

-

Pyruvate Dehydrogenase Phosphatase (PDP): PDP dephosphorylates and activates the E1 subunit. There are two main isoforms of PDP (PDP1 and PDP2).[9] PDP is activated by insulin, Ca²⁺, and Mg²⁺, signaling a need for increased energy production.[3]

This dual regulatory system allows for fine-tuning of PDC activity in response to a wide array of physiological signals.

Quantitative Data on PDC Kinetics and Cellular Metabolite Concentrations

The following tables summarize key quantitative data related to the pyruvate dehydrogenase complex and associated metabolites.

Kinetic Parameters of the Pyruvate Dehydrogenase Complex

| Substrate/Inhibitor | Tissue/Organism | Km (µM) | Ki (µM) | Reference |

| Pyruvate | Ehrlich ascites tumor cells | 46 | - | [10] |

| NAD⁺ | Ehrlich ascites tumor cells | 110 | - | [10] |

| Coenzyme A | Ehrlich ascites tumor cells | 36 | - | [10] |

| NADH | Ehrlich ascites tumor cells | - | 22 | [10] |

| Acetyl-CoA | Ehrlich ascites tumor cells | - | 58 | [10] |

Kinetic Parameters of PDK and PDP Isoforms

Data on the specific Km and kcat values for all individual PDK and PDP isoforms is extensive and varies with experimental conditions. For detailed kinetic characterization of specific isoforms, consulting primary research articles is recommended.

Intracellular Metabolite Concentrations

| Metabolite | Tissue | Condition | Concentration (µM) | Reference |

| Pyruvate | Liver | Fed | ~130 | [11] |

| Liver | Fasted (24h) | ~60 | [11] | |

| Acetyl-CoA | Liver | Fed | ~20-60 | [12] |

| Liver | Fasted | ~100-200 | [12] | |

| NAD⁺ | Skeletal Muscle | Rest | ~500-800 | [13][14] |

| Skeletal Muscle | Exercise | ↑ | [15][16] | |

| NADH | Skeletal Muscle | Rest | ~50-100 | [13][14] |

| Skeletal Muscle | Exercise | ↑ | [15][16] | |

| ATP | Liver | Fed | ~3000-5000 | [17] |

| Liver | Fasted | ↓ | [17] | |

| ADP | Liver | Fed | ~500-1000 | [17] |

| Liver | Fasted | ↑ | [17] |

Experimental Protocols for Measuring PDC Activity

Accurate measurement of PDC activity is crucial for studying its regulation and role in disease. Several methods are commonly employed, each with its own advantages and limitations.

Spectrophotometric Assay

This is a widely used method that couples the production of NADH to a colorimetric or fluorometric reaction.

Principle: The NADH produced by the E3 component of the PDC is used to reduce a chromogenic substrate, such as a tetrazolium salt (e.g., MTT or INT), resulting in a colored formazan product that can be quantified spectrophotometrically.

Detailed Methodology:

-

Sample Preparation:

-

Isolate mitochondria from tissue homogenates or cultured cells by differential centrifugation.

-

Lyse the isolated mitochondria using a suitable buffer containing detergents (e.g., Triton X-100) and protease inhibitors.

-

Determine the protein concentration of the mitochondrial lysate using a standard method (e.g., BCA assay).

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing:

-

Pyruvate (substrate)

-

Coenzyme A (substrate)

-

NAD⁺ (substrate)

-

Thiamine pyrophosphate (TPP, E1 cofactor)

-

MgCl₂ (cofactor)

-

A tetrazolium salt (e.g., INT)

-

An electron carrier (e.g., phenazine methosulfate, PMS)

-

-

-

Assay Procedure:

-

Add a known amount of mitochondrial lysate to the pre-warmed reaction mixture in a microplate well or cuvette.

-

Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 492 nm for INT) over time using a spectrophotometer.

-

The rate of change in absorbance is directly proportional to the PDC activity.

-

-

Data Analysis:

-

Calculate the PDC activity, typically expressed as nmol of NADH produced per minute per mg of protein, using the molar extinction coefficient of the reduced chromogenic substrate.

-

Radioisotopic Assay

This method offers high sensitivity and is considered a gold standard for measuring PDC activity.

Principle: The assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-pyruvate.

Detailed Methodology:

-

Sample Preparation:

-

Prepare mitochondrial lysates as described for the spectrophotometric assay.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing:

-

[1-¹⁴C]-pyruvate (radiolabeled substrate)

-

Coenzyme A

-

NAD⁺

-

Thiamine pyrophosphate

-

MgCl₂

-

-

-

Assay Procedure:

-

Incubate the mitochondrial lysate with the reaction mixture in a sealed vessel.

-

The reaction is stopped by the addition of an acid (e.g., perchloric acid), which also facilitates the release of the generated ¹⁴CO₂.

-

The released ¹⁴CO₂ is trapped in a suitable absorbent (e.g., a filter paper soaked in a basic solution) placed in a separate compartment within the sealed vessel.

-

-

Data Analysis:

-

The amount of trapped ¹⁴CO₂ is quantified by liquid scintillation counting.

-

PDC activity is calculated as the rate of ¹⁴CO₂ production.

-

Conclusion

This compound's entry into the citric acid cycle is a masterfully regulated process, orchestrated by the pyruvate dehydrogenase complex. The intricate allosteric and covalent control of the PDC ensures a balanced flux of carbon into the TCA cycle, adapting to the ever-changing metabolic needs of the cell. A thorough understanding of this pivotal metabolic juncture is essential for researchers in metabolic diseases and drug development, as the PDC represents a promising target for therapeutic interventions aimed at modulating cellular energy metabolism. The experimental protocols outlined in this guide provide a foundation for the accurate assessment of PDC activity, a critical step in furthering our understanding of its role in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. Glycolysis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue-specific kinase expression and activity regulate flux through the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 9. Distinct regulatory properties of pyruvate dehydrogenase kinase and phosphatase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Requirement of hepatic pyruvate carboxylase during fasting, high fat, and ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatic transcriptional responses to fasting and feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAD+/NADH and skeletal muscle mitochondrial adaptations to exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Effect of Exercise on the Skin Content of the Reduced Form of NAD and Its Response to Transient Ischemia and Reperfusion in Highly Trained Athletes [frontiersin.org]

- 17. Mitochondrial ATP concentration decreases immediately after glucose administration to glucose‐deprived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pyruvic Acid in Glycolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolysis, the metabolic pathway that converts glucose into pyruvic acid, is a fundamental process for cellular energy production. The end product, this compound, stands at a critical metabolic crossroads, its fate dictating the cell's energetic and biosynthetic capabilities. This technical guide provides a comprehensive overview of this compound's central role in glycolysis, detailing the enzymatic reactions leading to its formation, its subsequent metabolic pathways under both aerobic and anaerobic conditions, and the intricate regulatory mechanisms that govern glycolytic flux. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of this pivotal metabolic process.

The Glycolytic Pathway: A Step-by-Step Journey to this compound

Glycolysis is a sequence of ten enzyme-catalyzed reactions that occurs in the cytosol of all cells.[1] This pathway breaks down a single molecule of glucose into two molecules of this compound.[2] The process can be divided into two distinct phases: an energy investment phase and an energy payoff phase.

Energy Investment Phase: The initial steps of glycolysis require the investment of two ATP molecules to activate the glucose molecule and prepare it for cleavage.

Energy Payoff Phase: The subsequent reactions involve the oxidation of the three-carbon intermediates, leading to the net production of ATP and NADH.

The overall net reaction for glycolysis is:

Glucose + 2 NAD⁺ + 2 ADP + 2 Pi → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O[3]

Quantitative Data on Glycolysis

The energy yield and kinetic parameters of the key regulatory enzymes in glycolysis are crucial for understanding the efficiency and control of this pathway.

| Parameter | Anaerobic Glycolysis | Aerobic Glycolysis (to Pyruvate) |

| Net ATP from Substrate-Level Phosphorylation | 2 ATP | 2 ATP |

| NADH Produced | 2 NADH | 2 NADH |

| Subsequent ATP from NADH (Oxidative Phosphorylation) | 0 ATP (NADH is used to reduce pyruvate) | ~5 ATP (assuming 2.5 ATP per NADH) |

| Total Net ATP Yield | 2 ATP[3] | ~7 ATP[4] |

| Enzyme | Isoform | Substrate | Km (mM) | Vmax (U/mg) | Allosteric Activators | Allosteric Inhibitors |

| Hexokinase | HK I, II, III | Glucose | ~0.03-0.1 | - | - | Glucose-6-phosphate[5][6] |

| HK IV (Glucokinase) | Glucose | ~5-10 | - | - | Fructose-6-phosphate | |

| Phosphofructokinase-1 (PFK-1) | PFKL (Liver) | Fructose-6-phosphate | 2.1 ± 0.3 | 9.6 ± 1.4 | AMP, ADP, Fructose-2,6-bisphosphate[7] | ATP, Citrate[8] |

| Pyruvate Kinase | PKM1 | PEP | ~0.03-0.5 | - | Fructose-1,6-bisphosphate[9] | ATP, Alanine |

| PKM2 | PEP | ~0.5 | - | Fructose-1,6-bisphosphate[9] | ATP, Alanine, Phenylalanine[10] | |

| PKL (Liver) | PEP | ~0.5-1.0 | - | Fructose-1,6-bisphosphate | ATP, Alanine | |

| PKR (RBC) | PEP | ~0.1-0.5 | - | Fructose-1,6-bisphosphate | ATP |

| Metabolite | Concentration in Human Red Blood Cells (μM) | Concentration in Rat Heart Muscle (μmol/g wet weight) |

| Glucose-6-phosphate | 65 | 0.21 |

| Fructose-6-phosphate | 16 | 0.06 |

| Fructose-1,6-bisphosphate | 130 | 0.06 |

| Dihydroxyacetone phosphate | 138 | 0.14 |

| Glyceraldehyde-3-phosphate | 19 | 0.05 |

| 1,3-Bisphosphoglycerate | 1 | - |

| 2,3-Bisphosphoglycerate | 4800 | - |

| 3-Phosphoglycerate | 118 | 0.12 |

| 2-Phosphoglycerate | 30 | 0.03 |

| Phosphoenolpyruvate | 23 | 0.02 |

| Pyruvate | 51 | 0.11 |

| Lactate | 1640 | 1.2 |

Metabolic Fate of this compound: The Cellular Crossroads

Upon its formation, this compound can be channeled into several metabolic pathways depending on the cellular oxygen availability and energetic needs.[11]

Aerobic Conditions: The Gateway to Complete Oxidation

In the presence of oxygen, pyruvate is transported into the mitochondria. Here, it undergoes oxidative decarboxylation, a reaction catalyzed by the pyruvate dehydrogenase complex (PDC), to form acetyl-CoA.[12] Acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO₂, generating a substantial amount of ATP through oxidative phosphorylation.

Anaerobic Conditions: Fermentation for NAD⁺ Regeneration

Under anaerobic conditions, the primary goal is to regenerate the NAD⁺ consumed during glycolysis to allow ATP production to continue.[11]

-

Lactic Acid Fermentation: In animal tissues, particularly during strenuous exercise, pyruvate is reduced to lactate by lactate dehydrogenase.[13]

-

Alcoholic Fermentation: In yeast and some microorganisms, pyruvate is first decarboxylated to acetaldehyde, which is then reduced to ethanol.[11]

Anabolic Fates of this compound

This compound is not solely a catabolic intermediate; it also serves as a crucial precursor for various anabolic pathways:

-

Gluconeogenesis: Pyruvate can be converted back to glucose in the liver and kidneys.

-

Amino Acid Synthesis: Pyruvate can be transaminated to form the amino acid alanine.

-

Fatty Acid Synthesis: Through its conversion to acetyl-CoA, pyruvate provides the building blocks for fatty acid synthesis.

Regulation of Glycolysis: Maintaining Metabolic Homeostasis

The rate of glycolysis is tightly regulated to meet the cell's energetic demands and to maintain blood glucose homeostasis. This regulation occurs at three key irreversible steps catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase.[14]

Allosteric Regulation

-

Hexokinase: Inhibited by its product, glucose-6-phosphate.

-

Phosphofructokinase-1 (PFK-1): This is the main control point of glycolysis. PFK-1 is allosterically inhibited by high levels of ATP and citrate, which signal that the cell has sufficient energy.[8] Conversely, it is activated by AMP and fructose-2,6-bisphosphate, indicating a need for ATP production.[7]

-

Pyruvate Kinase: Inhibited by ATP and alanine, and activated by fructose-1,6-bisphosphate in a feed-forward mechanism.[2]

Hormonal Regulation

Insulin and glucagon play crucial roles in regulating glycolysis, primarily in the liver, to maintain blood glucose levels.[14]

-

Insulin: Released in response to high blood glucose, insulin promotes glycolysis by stimulating the expression of glucokinase, PFK-1, and pyruvate kinase, and by activating PFK-2, which produces the potent PFK-1 activator, fructose-2,6-bisphosphate.[4]

-

Glucagon: Secreted during periods of low blood glucose, glucagon inhibits glycolysis in the liver by promoting the phosphorylation and inactivation of PFK-2 and pyruvate kinase.[6][15]

Experimental Protocols for Studying Glycolysis

Accurate measurement of glycolytic activity is essential for research in metabolism, cancer biology, and drug development. This section provides detailed protocols for key assays.

Pyruvate Kinase Activity Assay

This assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂

-

Phosphoenolpyruvate (PEP) solution (10 mM)

-

ADP solution (10 mM)

-

NADH solution (5 mM)

-

Lactate dehydrogenase (LDH) (1000 units/mL)

-

Cell or tissue lysate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.

-

Add the cell or tissue lysate to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, providing an indirect measure of glycolytic flux.

Materials:

-

Lactate Assay Kit (containing lactate dehydrogenase and a colorimetric or fluorometric probe)

-

Cell culture medium samples

-

96-well microplate

-

Microplate reader

Procedure:

-

Collect cell culture medium at different time points.

-

Prepare lactate standards and samples in a 96-well plate.

-

Add the reaction mixture from the assay kit to each well.

-

Incubate as per the kit instructions.

-

Measure the absorbance or fluorescence.

-

Calculate the lactate concentration based on the standard curve.

Glucose Uptake Assay using 2-NBDG

This assay utilizes a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in living cells.

Materials:

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free cell culture medium

-

Cultured cells

-

Fluorescence microscope or flow cytometer

Procedure:

-

Incubate cells in glucose-free medium.

-

Add 2-NBDG to the medium and incubate for a defined period.

-

Wash the cells to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a microscope or flow cytometer.

Extracellular Acidification Rate (ECAR) Assay

The ECAR assay, typically performed using a Seahorse XF Analyzer, measures the rate of proton extrusion from cells, which is largely a result of lactic acid production from glycolysis.[16]

Conclusion

This compound, as the terminal product of glycolysis, occupies a pivotal position in cellular metabolism. Its fate determines the primary mode of energy production and provides essential precursors for biosynthesis. The intricate regulation of glycolysis, centered around the production and utilization of this compound, ensures that cellular metabolic activity is finely tuned to the physiological needs of the organism. A thorough understanding of the quantitative aspects and experimental methodologies related to this compound and glycolysis is paramount for advancing research in metabolic diseases, cancer biology, and the development of novel therapeutic interventions targeting these fundamental cellular processes.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The allosteric regulation of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. proteopedia.org [proteopedia.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate. | Semantic Scholar [semanticscholar.org]

Whitepaper: The Conversion of Pyruvic Acid to Acetyl-CoA: A Core Metabolic Junction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxidative decarboxylation of pyruvate to acetyl-CoA is a critical, irreversible step in cellular metabolism, fundamentally linking the cytosolic process of glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. This conversion is catalyzed by the Pyruvate Dehydrogenase Complex (PDC), a large, multi-enzyme assembly located in the mitochondrial matrix.[1] The activity of the PDC is meticulously regulated through a combination of allosteric feedback and covalent modification, ensuring that the flux of carbon into the TCA cycle is precisely matched to the cell's energetic state and biosynthetic needs.[2] Given its central role, the PDC is a key player in metabolic homeostasis and its dysregulation is implicated in a range of pathologies, including metabolic syndrome, neurodegenerative diseases, and cancer.[3] This document provides a detailed technical overview of the PDC's structure, catalytic mechanism, and complex regulatory networks, along with relevant quantitative data and experimental protocols.

The Pyruvate Dehydrogenase Complex (PDC)

The PDC is a sophisticated molecular machine that efficiently channels substrates through a series of reactions.[1] In mammals, the complex has a mass of approximately 9.5 megadaltons.[4]

Structure and Subunit Composition

The PDC is composed of multiple copies of three core catalytic enzymes:

-

Pyruvate Dehydrogenase (E1): A thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the initial decarboxylation of pyruvate.[3] In eukaryotes, it is a heterotetramer of two alpha and two beta subunits (α₂β₂).[5]

-

Dihydrolipoamide Acetyltransferase (E2): Forms the structural core of the complex. It contains covalently bound lipoamide cofactors that transfer the acetyl group to Coenzyme A (CoA).[3] The eukaryotic core is typically composed of 60 E2 subunits arranged in an icosahedron.[4][6]

-

Dihydrolipoamide Dehydrogenase (E3): A flavoprotein that reoxidizes the reduced lipoamide cofactors of E2, transferring electrons to NAD+ to form NADH.[3]

In eukaryotes, the complex also includes an E3 Binding Protein (E3BP) , which facilitates the binding of E3 to the E2 core.[5] The entire assembly ensures that intermediates are passed directly from one active site to the next, a process known as substrate channeling, which significantly increases efficiency and prevents the loss of reactive intermediates.[1]

The Five-Step Catalytic Mechanism

The conversion of one molecule of pyruvate to acetyl-CoA, CO₂, and NADH occurs in five sequential steps, requiring five different coenzymes: Thiamine diphosphate (ThDP), Lipoamide, Coenzyme A (CoA), Flavin adenine dinucleotide (FAD), and Nicotinamide adenine dinucleotide (NAD+).[7][8]

-

Decarboxylation: The E1 component binds pyruvate and its ThDP cofactor catalyzes the decarboxylation, removing a carboxyl group as CO₂. This results in the formation of a hydroxyethyl-ThDP intermediate.[9][10]

-

Oxidation and Transfer: The hydroxyethyl group is oxidized to an acetyl group and simultaneously transferred from ThDP to the oxidized lipoamide arm of the E2 subunit. This creates an acetyl-thioester on the now-reduced lipoamide.[8]

-

Formation of Acetyl-CoA: The E2 subunit catalyzes the transfer of the acetyl group from the lipoamide arm to the thiol group of Coenzyme A, forming the final product, acetyl-CoA.[7][10] The lipoamide arm is left in its fully reduced form (dihydrolipoamide).

-

Reoxidation of Lipoamide: The E3 subunit reoxidizes the dihydrolipoamide back to its oxidized state, transferring the electrons to its FAD cofactor to form FADH₂.[7]

-

Regeneration of E3: The FADH₂ on E3 is reoxidized to FAD by transferring the electrons to NAD+, producing NADH and H+.[7] This regenerates the enzyme complex for the next catalytic cycle.

Caption: The catalytic cycle of the PDC, showing substrate channeling through E1, E2, and E3.

Regulation of the Pyruvate Dehydrogenase Complex

The irreversible nature of the PDC reaction necessitates tight control to manage carbon flux. This is achieved through two primary mechanisms: allosteric regulation and covalent modification.[11][12]

Allosteric Regulation

The activity of the PDC is sensitive to the immediate energy status of the mitochondrion, primarily through product inhibition.

-

Inhibition: High concentrations of the reaction products, NADH and acetyl-CoA , act as potent inhibitors.[11][13] They compete with their respective substrates, NAD+ and CoA, for binding sites on the E3 and E2 subunits, respectively.[14] High ratios of ATP/ADP , NADH/NAD+ , and acetyl-CoA/CoA signal a high-energy state, leading to the downregulation of PDC activity.[5]

Covalent Modification: Phosphorylation and Dephosphorylation

In eukaryotes, the primary mode of regulation is through a reversible phosphorylation cycle targeting the E1α subunit.[3][15]

-

Inactivation by Pyruvate Dehydrogenase Kinase (PDK): A family of four dedicated kinase isozymes (PDK1-4) phosphorylates specific serine residues on the E1α subunit, which inactivates the entire complex.[16][17] The activity of these kinases is stimulated by high mitochondrial ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, effectively amplifying the allosteric inhibition signals.[2]

-

Activation by Pyruvate Dehydrogenase Phosphatase (PDP): Two phosphatase isozymes (PDP1 and PDP2) remove the phosphate groups from E1α, thereby reactivating the complex.[18][19] PDP1 is notably activated by Ca²⁺ ions, which is significant in muscle tissue where calcium signals muscle contraction and an increased demand for energy.[20] Insulin also plays a role in activating PDP, promoting glucose utilization.[5]

This dual system of regulation allows for both rapid, fine-tuning of activity via allosteric effectors and more sustained, robust control via covalent modification in response to hormonal and long-term metabolic signals.[21]

Caption: Regulation of PDC activity by covalent modification and key allosteric effectors.

Quantitative Data

The kinetic properties of the PDC and its regulatory enzymes are crucial for understanding its function. The following tables summarize key Michaelis-Menten constants (Kₘ) and inhibition constants (Kᵢ) from studies on the complex.

Table 1: Apparent Kₘ Values for PDC Substrates

| Substrate | Organism/Tissue | Apparent Kₘ (µM) | Reference |

|---|---|---|---|

| Pyruvate | Ehrlich Ascites Tumor Cells | 46 | [22] |

| NAD+ | Ehrlich Ascites Tumor Cells | 110 | [22] |

| Coenzyme A | Ehrlich Ascites Tumor Cells | 36 | [22] |

| Pyruvate | Ox Brain | Similar to Kidney | [23] |

| NAD+ | Ox Brain | Similar to Kidney | [23] |

| Coenzyme A | Ox Brain | Similar to Kidney |[23] |

Table 2: Inhibition Constants (Kᵢ) for PDC

| Inhibitor | Competitive With | Organism/Tissue | Kᵢ (µM) | Reference |

|---|---|---|---|---|

| NADH | NAD+ | Ehrlich Ascites Tumor Cells | 22 | [22] |

| Acetyl-CoA | Coenzyme A | Ehrlich Ascites Tumor Cells | 58 |[22] |

Experimental Protocols

Protocol: Pyruvate Dehydrogenase Activity Assay

This protocol describes a colorimetric microplate assay to determine PDC activity from isolated mitochondria or cell/tissue extracts.[24][25]

Principle: The assay quantifies the activity of immunocaptured PDC. The reaction involves the conversion of pyruvate to acetyl-CoA, which is coupled to the reduction of NAD+ to NADH. The NADH produced then reduces a colorimetric probe (such as a tetrazolium salt like MTT or a reporter dye), leading to a color change that is directly proportional to the PDC activity.[24][25] The rate of color formation is monitored spectrophotometrically.

Materials and Reagents:

-

Microplate pre-coated with anti-PDC monoclonal antibody (e.g., Abcam ab109902 or similar)

-

Sample Lysis/Extraction Buffer

-

Assay Buffer

-

Detergent Solution

-

Substrate Mix (containing pyruvate, CoA, NAD+)

-

Colorimetric Probe/Reporter Dye

-

Microplate reader capable of kinetic measurements at the appropriate wavelength (e.g., 450 nm or 565 nm)[24][26]

-

Isolated mitochondria or cell/tissue homogenates

-

Protease inhibitors

Procedure:

1. Sample Preparation (from Cultured Cells): a. Collect approximately 10⁷ cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Homogenize the cells in 500 µL of ice-cold extraction buffer supplemented with protease inhibitors. d. Add detergent solution to the homogenate to a final dilution of 1:20 (e.g., 25 µL of detergent to 500 µL of sample). Mix well.[25] e. Incubate on ice for 10 minutes to allow for solubilization of the mitochondrial membranes. f. Centrifuge at 5,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant, which contains the solubilized PDC. Keep on ice. h. Determine the protein concentration of the supernatant (e.g., using a BCA assay). Dilute samples to the desired concentration (typically 0.1-1 mg/mL) in Assay Buffer.

2. Assay Execution: a. Equilibrate all reagents to room temperature before use. b. Load 50-100 µL of your prepared samples (and positive/negative controls) into the wells of the antibody-coated microplate. c. Incubate the plate for 3 hours at room temperature to allow for the capture of the PDC enzyme by the antibodies on the well surface. d. Wash the wells 2-3 times with 200 µL of Assay Buffer to remove unbound proteins. e. Prepare the Assay Solution by mixing the Substrate Mix and Reporter Dye according to the kit manufacturer's instructions. f. Add 100-200 µL of the freshly prepared Assay Solution to each well to initiate the reaction. g. Immediately place the microplate into the plate reader.

3. Data Acquisition and Analysis: a. Measure the absorbance at the specified wavelength (e.g., 450 nm) in kinetic mode at room temperature.[26] b. Record readings every 1-2 minutes for a total of 30-60 minutes. c. Calculate the rate of change in absorbance (ΔOD/min) from the linear portion of the resulting curve. d. Determine the PDC activity using the formula provided by the manufacturer, which will incorporate the extinction coefficient of the reporter dye. e. Normalize the activity to the amount of protein loaded into the well (e.g., activity in mU/mg of protein).

Conclusion

The conversion of pyruvate to acetyl-CoA, orchestrated by the Pyruvate Dehydrogenase Complex, represents a master control point in central carbon metabolism. Its intricate structure allows for efficient substrate channeling, while its multi-layered regulatory system—encompassing both rapid allosteric feedback and stable covalent modification—enables the cell to precisely adapt its metabolic state to fluctuating energy demands and nutrient availability. A thorough understanding of the PDC's function and regulation is indispensable for researchers in metabolism and provides a critical foundation for the development of therapeutic strategies targeting metabolic diseases.

References

- 1. grokipedia.com [grokipedia.com]

- 2. portlandpress.com [portlandpress.com]

- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Pyruvate dehydrogenase complex [bionity.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Conversion of pyruvate to Acetyl CoA – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 11. med.libretexts.org [med.libretexts.org]

- 12. funaab.edu.ng [funaab.edu.ng]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Emerging roles of pyruvate dehydrogenase phosphatase 1: a key player in metabolic health [frontiersin.org]

- 21. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinetic properties of the partially purified pyruvate dehydrogenase complex of ox brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. raybiotech.com [raybiotech.com]

- 25. Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902) | Abcam [abcam.com]

- 26. goldengatebio.com [goldengatebio.com]

The Dichotomous Role of Pyruvic Acid: A Technical Guide to its Function in Anaerobic vs. Aerobic Respiration

For Researchers, Scientists, and Drug Development Professionals

Pyruvic acid, the conjugate base of which is pyruvate, stands as a critical nexus in cellular metabolism. As the final product of glycolysis, its metabolic fate is a key determinant of the bioenergetic state of the cell, dictated primarily by the presence or absence of oxygen. This technical guide provides an in-depth exploration of the divergent roles of this compound in anaerobic and aerobic respiration, offering detailed experimental protocols and quantitative data to support further research and drug development in metabolic therapeutics.

The Central Role of this compound in Cellular Respiration

Glycolysis, the initial stage of cellular respiration, is an anaerobic process that occurs in the cytoplasm, converting one molecule of glucose into two molecules of this compound.[1] This process also yields a net of two ATP molecules and two molecules of NADH.[1] The subsequent metabolic pathway of this compound diverges significantly depending on oxygen availability, leading to vastly different energy yields and metabolic byproducts.

Aerobic Respiration: The Complete Oxidation of this compound

In the presence of oxygen, this compound is transported into the mitochondrial matrix to undergo complete oxidation, a process that generates a substantial amount of ATP.[2]

Oxidative Decarboxylation of this compound

Upon entering the mitochondria, this compound is irreversibly converted into acetyl-CoA by the pyruvate dehydrogenase complex (PDC) . This multi-enzyme complex catalyzes the oxidative decarboxylation of pyruvate, releasing one molecule of carbon dioxide and reducing one molecule of NAD+ to NADH for each molecule of this compound.[3]

The Krebs Cycle (Citric Acid Cycle)

Acetyl-CoA then enters the Krebs cycle, a series of eight enzymatic reactions that completely oxidizes the acetyl group to two molecules of carbon dioxide. For each acetyl-CoA that enters the cycle, three molecules of NADH, one molecule of FADH2, and one molecule of GTP (readily converted to ATP) are produced.

Oxidative Phosphorylation

The NADH and FADH2 molecules generated during glycolysis, oxidative decarboxylation, and the Krebs cycle are the primary electron donors for the electron transport chain (ETC) located on the inner mitochondrial membrane. As electrons are passed down the ETC, a proton gradient is established across the membrane. This proton-motive force drives the synthesis of ATP by ATP synthase in a process known as oxidative phosphorylation. This final stage of aerobic respiration yields the majority of the ATP produced.

Anaerobic Respiration: The Fermentation of this compound

In the absence of oxygen, cells must regenerate the NAD+ consumed during glycolysis to continue producing ATP. This is achieved through fermentation, a process that occurs in the cytoplasm and involves the reduction of this compound.

Lactic Acid Fermentation

In animal cells, particularly during strenuous exercise when oxygen supply is limited, this compound is converted to lactic acid by the enzyme lactate dehydrogenase .[4] This reaction oxidizes NADH to NAD+, allowing glycolysis to continue. The accumulation of lactic acid is associated with muscle fatigue.[5]

Alcoholic Fermentation

In yeast and some other microorganisms, this compound undergoes a two-step conversion to ethanol. First, pyruvate decarboxylase removes a carboxyl group from this compound, releasing carbon dioxide and forming acetaldehyde. Then, alcohol dehydrogenase reduces acetaldehyde to ethanol, oxidizing NADH to NAD+ in the process.[6]

Quantitative Comparison of Aerobic and Anaerobic Respiration

The energy yield from the complete oxidation of one molecule of glucose in aerobic respiration is significantly higher than that obtained through anaerobic respiration. The following tables summarize the key quantitative differences.

| Metabolic Pathway | Subcellular Location | ATP Yield (per glucose molecule) | NADH Yield (per glucose molecule) | FADH2 Yield (per glucose molecule) | Final Electron Acceptor |

| Aerobic Respiration | |||||

| Glycolysis | Cytoplasm | 2 (net) | 2 | 0 | - |

| Pyruvate Oxidation | Mitochondrial Matrix | 0 | 2 | 0 | - |

| Krebs Cycle | Mitochondrial Matrix | 2 (as GTP) | 6 | 2 | - |

| Oxidative Phosphorylation | Inner Mitochondrial Membrane | ~28 | - | - | O2 |

| Total (Aerobic) | ~32 | 10 | 2 | ||

| Anaerobic Respiration | |||||

| Glycolysis | Cytoplasm | 2 (net) | 2 | 0 | This compound |

| Fermentation | Cytoplasm | 0 | -2 (regenerates NAD+) | 0 | |

| Total (Anaerobic) | 2 | 0 | 0 |

Table 1: Comparison of ATP and Reducing Equivalent Yields

| Metabolite | Typical Cytoplasmic Concentration (Aerobic) | Typical Mitochondrial Concentration (Aerobic) | Typical Cytoplasmic Concentration (Anaerobic) |

| Pyruvate | ~100-200 µM | ~50-100 µM | >500 µM |

| Lactate | ~1-2 mM | - | >10 mM |

| Acetyl-CoA | ~5-15 µM | ~200-500 µM | Low |

| ATP/ADP Ratio | ~10 | ~5-10 | ~2-5 |

| NADH/NAD+ Ratio | ~0.1 | ~0.1-0.2 | >0.5 |

Table 2: Representative Metabolite Concentrations under Aerobic and Anaerobic Conditions (Note: These values can vary significantly depending on cell type and metabolic state.)

Experimental Protocols

Spectrophotometric Assay for Pyruvate Kinase Activity

This assay measures the activity of pyruvate kinase, a key enzyme in glycolysis, by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP) solution (10 mM)

-

ADP solution (10 mM)

-

NADH solution (10 mM)

-

Lactate Dehydrogenase (LDH) (1000 units/mL)

-

Cell or tissue lysate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

100 µL PEP solution

-

50 µL ADP solution

-

20 µL NADH solution

-

10 µL LDH

-

-

Incubate the mixture at 37°C for 5 minutes to establish a baseline reading.

-

Initiate the reaction by adding 20 µL of the cell or tissue lysate to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[7][8]

Untargeted Metabolomics Workflow for Studying Cellular Respiration

This workflow outlines the key steps for a global analysis of metabolite changes in response to aerobic versus anaerobic conditions using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

- Culture cells under desired aerobic or anaerobic conditions.

- Rapidly quench metabolic activity by flash-freezing in liquid nitrogen.

- Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

- Dry the metabolite extract under vacuum.

2. LC-MS Analysis:

- Reconstitute the dried metabolite extract in an appropriate solvent.

- Inject the sample onto a liquid chromatography system (e.g., HILIC or reversed-phase column) for separation of metabolites.

- Elute the separated metabolites into a high-resolution mass spectrometer for detection and mass analysis.

3. Data Processing and Analysis:

- Process the raw LC-MS data to identify and quantify metabolic features.

- Perform statistical analysis (e.g., t-test, PCA) to identify metabolites that are significantly altered between aerobic and anaerobic conditions.

- Use metabolic pathway analysis tools to identify the biological pathways most affected by the changes in oxygen availability.[9][10]

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

References

- 1. Respiration Types [ib.bioninja.com.au]

- 2. Cellular respiration - Wikipedia [en.wikipedia.org]

- 3. cellbiologics.com [cellbiologics.com]

- 4. Pyruvate-Glo™ Assay [promega.kr]

- 5. Theoretical ATP Yield for Aerobic Respiration [cwoer.ccbcmd.edu]

- 6. sciencellonline.com [sciencellonline.com]

- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 9. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]

- 10. researchgate.net [researchgate.net]

Metabolic Fate of Pyruvate: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide details the metabolic fate of pyruvate across various cell types, emphasizing the differences relevant to disease states and therapeutic development. The document provides a comparative analysis of pyruvate metabolism in cancer cells, muscle cells, liver cells, and neuronal cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Pyruvate at the Crossroads of Cellular Metabolism

Pyruvate, the end product of glycolysis, occupies a central nexus in cellular metabolism. Its fate is meticulously regulated and is contingent on the cell type, its energetic and biosynthetic demands, and the prevailing physiological conditions. The metabolic pathways branching from pyruvate are critical for ATP production, biosynthesis of macromolecules, and maintenance of redox homeostasis. Dysregulation of pyruvate metabolism is a hallmark of numerous diseases, including cancer and metabolic syndromes, making the enzymes that govern its fate attractive targets for therapeutic intervention.

This guide explores the four primary metabolic fates of pyruvate:

-

Oxidative Decarboxylation to Acetyl-CoA: The gateway to the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation.

-

Reduction to Lactate: A key process in anaerobic glycolysis and redox balancing.

-

Transamination to Alanine: Linking carbohydrate and amino acid metabolism.

-

Carboxylation to Oxaloacetate: An anaplerotic reaction replenishing TCA cycle intermediates.

We will delve into the distinct characteristics of these pathways in cancer cells, muscle cells (under both aerobic and anaerobic conditions), liver cells (hepatocytes), and neuronal cells (neurons and astrocytes), providing a framework for understanding their unique metabolic signatures.

Comparative Metabolism of Pyruvate Across Cell Types

The metabolic routing of pyruvate varies significantly among different cell types, reflecting their specialized functions.

Cancer Cells: The Warburg Effect and Beyond

Cancer cells famously exhibit the Warburg effect, or aerobic glycolysis, characterized by a high rate of glucose uptake and lactate production, even in the presence of oxygen.[1][2] This metabolic reprogramming is not merely a consequence of impaired mitochondria but is an orchestrated strategy to support rapid proliferation by shunting glucose-derived carbons into biosynthetic pathways.

-

Conversion to Lactate: The overexpression of Lactate Dehydrogenase A (LDH-A) favors the conversion of pyruvate to lactate.[3] This serves two primary purposes: regenerating NAD+ to sustain a high glycolytic flux and contributing to an acidic tumor microenvironment that promotes invasion and suppresses the anti-tumor immune response.[4]

-

Entry into the TCA Cycle: While lactate production is high, a portion of pyruvate still enters the mitochondria. The Pyruvate Dehydrogenase (PDH) complex, which converts pyruvate to acetyl-CoA, is often inhibited in cancer cells, limiting entry into the TCA cycle for oxidative phosphorylation.[5] However, the TCA cycle remains crucial for producing biosynthetic precursors.

-

Anaplerosis via Pyruvate Carboxylase: Pyruvate Carboxylase (PC) activity is elevated in some cancers, catalyzing the conversion of pyruvate to oxaloacetate.[6][7] This anaplerotic flux replenishes TCA cycle intermediates that are extracted for the synthesis of amino acids and lipids.

Muscle Cells: Adapting to Energetic Demands

Skeletal muscle metabolism is highly dynamic, adapting to drastic changes in energy demand during rest and exercise.

-

Aerobic Conditions (Rest and Moderate Exercise): Under aerobic conditions, pyruvate is preferentially transported into the mitochondria and converted to acetyl-CoA by PDH, fueling the TCA cycle to generate large amounts of ATP.[8][9]

-

Anaerobic Conditions (Intense Exercise): During intense exercise, when oxygen supply is limited, muscle cells rely heavily on anaerobic glycolysis. Pyruvate is rapidly converted to lactate by LDH-A. This process regenerates NAD+ necessary for glycolysis to continue producing ATP quickly, albeit less efficiently. The accumulated lactate can be released into the bloodstream and utilized by other tissues, such as the liver (Cori cycle).[10]

Liver Cells (Hepatocytes): Central Metabolic Hub

The liver is the central organ for maintaining metabolic homeostasis, and pyruvate metabolism in hepatocytes is accordingly versatile.

-

Gluconeogenesis: A primary function of the liver is to synthesize glucose via gluconeogenesis, particularly during fasting. Pyruvate is a key substrate for this pathway. It is first carboxylated to oxaloacetate by PC in the mitochondria, a rate-limiting step in gluconeogenesis.[10][11]

-

TCA Cycle and Lipogenesis: In the fed state, pyruvate is converted to acetyl-CoA, which can either enter the TCA cycle for energy production or be used as a precursor for de novo lipogenesis.[10]

-

Cori Cycle: The liver takes up lactate from the blood (primarily from muscle during exercise) and converts it back to pyruvate, which can then be used for gluconeogenesis.[10]

Neuronal Cells: A Tale of Two Cells

The brain has a high metabolic rate, and pyruvate metabolism is compartmentalized between neurons and astrocytes to meet these demands.

-

Astrocyte-Neuron Lactate Shuttle: Astrocytes exhibit high rates of glycolysis and lactate production.[1][2] This lactate is then shuttled to neurons, which take it up and convert it back to pyruvate via LDH-B. Neurons then preferentially oxidize this pyruvate in their mitochondria to generate ATP.[12] This division of labor allows for a robust and flexible energy supply to support neuronal activity.

-

Pyruvate Carboxylase in Astrocytes: Astrocytes are the only cells in the brain that express significant levels of PC, enabling them to perform anaplerosis and synthesize glutamate.[13]

-

Neuronal Pyruvate Oxidation: Neurons have a high capacity for oxidative phosphorylation and readily utilize pyruvate (derived from lactate or glucose) to fuel the TCA cycle.[13]

Quantitative Data on Pyruvate Metabolism

The following tables summarize available quantitative data on key enzymes and metabolites involved in pyruvate metabolism. It is crucial to note that these values can vary significantly depending on the specific cell line, species, and experimental conditions.

Enzyme Kinetic Parameters

| Enzyme | Cell Type/Tissue | Substrate | K_m_ (mM) | V_max_ (units) | Reference(s) |

| Pyruvate Dehydrogenase | Skeletal Muscle (rat) | Pyruvate | 0.012 - 0.026 | Varies with energetic state | [8][9] |

| Ehrlich Ascites Tumor | Pyruvate | 0.046 | 93.6 munits/g packed cells (total activity) | [14] | |

| Lactate Dehydrogenase | Liver (mouse) | L-Lactate | 8.62 - 13.5 | Varies with assay method | [15] |

| Skeletal Muscle (mouse) | L-Lactate | 13.3 - 17.9 | Varies with assay method | [15] | |

| Breast Cancer (human) | Pyruvate | 0.78 (S_0.5_) | Higher than normal tissue | [5] | |

| Neurons (rat) | Lactate | - | ~2.4-fold higher than astrocytes (reverse rxn) | [12] | |

| Astrocytes (rat) | Lactate | - | - | [12] | |

| Pyruvate Carboxylase | Liver Metastatic Breast Cancer | Pyruvate | - | Higher than lung metastatic cells | [16] |

| 3D Cancer Spheroid | - | - | Upregulated compared to 2D culture | [17][18] |

Intracellular Metabolite Concentrations

| Metabolite | Cell Type/Tissue | Concentration (mM) | Reference(s) |

| Pyruvate | Skeletal Muscle (rat) | Near Km (exhaustion) | [8][9] |

| E. coli (anaerobic to aerobic shift) | ~0.2 - 1.0 | [19] | |

| Cancer Cells (general) | Elevated | [20] |

Note: Intracellular metabolite concentrations are highly dynamic and depend on the metabolic state of the cell.

Metabolic Flux Rates

| Pathway | Cell Type/Tissue | Flux Rate (nmol/10^6^ cells/h) or other units | Reference(s) |

| Glucose Uptake | Cancer Cells (proliferating) | 100 - 400 | [21] |

| Lactate Secretion | Cancer Cells (proliferating) | 200 - 700 | [21] |

| Pyruvate Carboxylase Flux | Periportal Hepatocytes (rat) | Enhanced compared to perivenous | [11] |

| Pyruvate Dehydrogenase Flux | Hepatocytes (rat) | No significant zonation | [11] |

Note: Metabolic flux rates are determined using techniques like 13C Metabolic Flux Analysis (MFA) and are highly dependent on the experimental setup and model used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic fate of pyruvate.

Pyruvate Dehydrogenase (PDH) Activity Assay

Principle: The activity of the PDH complex is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of pyruvate to acetyl-CoA. The increase in absorbance at 340 nm due to NADH formation is proportional to the PDH activity.

Materials:

-

Cell or tissue homogenate

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl2, 0.2 mM thiamine pyrophosphate (TPP), and 0.1% Triton X-100.

-

Substrate Solution: 100 mM sodium pyruvate.

-

Cofactor Solution: 2.5 mM NAD+ and 0.5 mM coenzyme A (CoA).

-

96-well UV-transparent microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare cell or tissue lysates by homogenization in ice-cold assay buffer followed by centrifugation to remove debris.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10-20 µL of cell lysate (containing 10-50 µg of protein) to each well.

-

Initiate the reaction by adding a 50 µL mixture of the substrate and cofactor solutions (final concentrations: 5 mM pyruvate, 0.5 mM NAD+, 0.1 mM CoA).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 10-15 minutes.

-

Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Express PDH activity as nmol/min/mg protein.

Lactate Dehydrogenase (LDH) Activity Assay

Principle: LDH activity is determined by measuring the rate of NADH oxidation to NAD+ during the conversion of pyruvate to lactate. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Cell or tissue homogenate

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

Substrate Solution: 20 mM sodium pyruvate.

-

Cofactor Solution: 2 mM NADH.

-

96-well UV-transparent microplate.

-

Microplate reader.

Procedure:

-

Prepare cell lysates as described for the PDH assay.

-

In a 96-well plate, add 100 µL of assay buffer to each well.

-

Add 10 µL of cell lysate (containing 5-20 µg of protein).

-

Add 20 µL of NADH solution.

-

Initiate the reaction by adding 20 µL of pyruvate solution.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

Express LDH activity as nmol/min/mg protein.

Pyruvate Carboxylase (PC) Activity Assay

Principle: PC activity is measured in a coupled enzyme assay. PC converts pyruvate and bicarbonate to oxaloacetate. The oxaloacetate is then converted to citrate by citrate synthase, releasing Coenzyme A (CoA-SH). The free CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

-

Mitochondrial fraction isolated from cells or tissues.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2, 1 mM ATP, and 20 mM NaHCO3.

-

Substrate Solution: 10 mM sodium pyruvate.

-

Coupling Enzyme Solution: 10 units/mL citrate synthase.

-

0.2 mM Acetyl-CoA.

-

1 mM DTNB.

-

96-well clear microplate.

-

Microplate reader.

Procedure:

-

Isolate mitochondria from cell or tissue homogenates by differential centrifugation.

-

Resuspend the mitochondrial pellet in an appropriate buffer.

-

In a 96-well plate, prepare a reaction mixture containing assay buffer, acetyl-CoA, DTNB, and citrate synthase.

-

Add 10-20 µL of the mitochondrial preparation.

-

Initiate the reaction by adding the pyruvate solution.

-

Measure the absorbance at 412 nm every minute for 15-20 minutes at 37°C.

-

Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹).

-

Express PC activity as nmol/min/mg mitochondrial protein.

Isotopic Labeling with [U-¹³C]-Pyruvate for Metabolic Flux Analysis (MFA)

Principle: Cells are cultured in the presence of uniformly labeled ¹³C-pyruvate. The ¹³C atoms are incorporated into downstream metabolites. The mass isotopomer distribution of these metabolites is then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a stoichiometric model of cellular metabolism, is used to calculate intracellular metabolic fluxes.

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to mid-exponential phase.

-

Replace the standard culture medium with a medium containing [U-¹³C]-pyruvate at a known concentration.

-

Incubate the cells for a period sufficient to reach isotopic steady-state (typically 8-24 hours, but this needs to be determined empirically).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

-

Extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) and scraping the cells.

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

-

Sample Analysis:

-

Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the mass isotopomer distributions for key metabolites of interest (e.g., TCA cycle intermediates, amino acids).

-

-

Flux Calculation:

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

The software will calculate the best-fit flux values for the reactions in the model.

-

Seahorse XF Pyruvate Oxidation Assay

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing an indication of mitochondrial respiration. By providing pyruvate as the sole substrate, the assay specifically measures the rate of pyruvate oxidation.

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to attach and grow overnight.

-

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with Seahorse XF DMEM or RPMI medium supplemented with 10 mM pyruvate, 2 mM glutamine, and 10 mM glucose (or other desired substrate concentrations).

-

Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

-

Seahorse XF Analysis:

-

Load the sensor cartridge with compounds to be injected during the assay (e.g., inhibitors of other pathways to isolate pyruvate oxidation).

-

Place the cell plate into the Seahorse XF Analyzer and start the assay.

-

The instrument will measure baseline OCR and then OCR after the injection of various compounds. A typical experiment might include sequential injections of:

-

UK5099: An inhibitor of the mitochondrial pyruvate carrier (MPC) to confirm that the measured OCR is due to pyruvate oxidation.

-

FCCP: An uncoupling agent to measure maximal respiration.

-

Rotenone/Antimycin A: Inhibitors of Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

The Seahorse software calculates OCR values.

-

The rate of pyruvate oxidation is determined from the baseline OCR and the OCR after the addition of UK5099.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.

Central Fates of Pyruvate

Caption: The central metabolic fates of pyruvate in the cell.

Seahorse XF Pyruvate Oxidation Assay Workflow

Caption: Workflow for the Seahorse XF Pyruvate Oxidation Stress Test.

Astrocyte-Neuron Lactate Shuttle